3'-Methyl-[4,4'-bipyridin]-3-amine
Description
Contextualization within Bipyridine Chemistry and its Derivatives
Bipyridines, particularly the 2,2'- and 4,4'-isomers, are a cornerstone of coordination and supramolecular chemistry. Their ability to act as chelating ligands for a wide range of metal ions has led to their use in catalysis, materials science, and the development of photoactive and electroactive systems. The functionalization of the bipyridine core with various substituents allows for the fine-tuning of their electronic and steric properties, leading to a vast library of derivatives with tailored functionalities. For instance, the introduction of aminophenyl substituents onto a 2,2'-bipyridine (B1663995) core has been explored for applications in creating electroluminescent materials and for fluorescence imaging. urfu.ru
Structural Significance of the 4,4'-Bipyridine (B149096) Core and Amine Substitution
The 4,4'-bipyridine unit provides a rigid and linear scaffold that is ideal for the construction of coordination polymers and metal-organic frameworks (MOFs). psu.edu Unlike the chelating 2,2'-bipyridine, the 4,4'-isomer typically acts as a bridging ligand, connecting metal centers to form extended structures. The introduction of an amine group (-NH2) and a methyl group (-CH3) at the 3 and 3' positions, respectively, in 3'-Methyl-[4,4'-bipyridin]-3-amine is expected to significantly influence its properties.
The amine group can act as a hydrogen bond donor and a coordination site, potentially leading to the formation of intricate supramolecular assemblies. rsc.org Furthermore, the amino group can be a precursor for further functionalization. The methyl group, while seemingly simple, can impact the molecule's solubility and steric profile, influencing how it packs in the solid state and interacts with other molecules.
Overview of Key Academic Research Directions for this compound and Analogous Systems
Given the lack of direct research on This compound , we can anticipate its potential research directions by examining studies on similar compounds.
Coordination Chemistry: The presence of two distinct nitrogen atoms in the pyridine (B92270) rings, along with the amine substituent, makes this compound a versatile ligand for the synthesis of novel coordination complexes. Studies on the coordination chemistry of 2-methyl-4,4'-bipyridine (B15374262) have shown its utility in forming metal-containing building blocks for mixed-metal framework materials. psu.edursc.org It is plausible that This compound could be employed to create coordination polymers with interesting topologies and properties, such as porosity or catalytic activity.
Materials Science: Bipyridine derivatives are integral to the development of functional materials. For example, 4,4'-bipyridine-N,N'-dioxide has been used to construct multifunctional coordination polymers exhibiting photochromism and white-light emission. nih.gov The combination of the electron-donating amine group and the methyl group in the target compound could lead to materials with unique photophysical or electronic properties.
Organic Synthesis: Substituted bipyridines are valuable building blocks in organic synthesis. For instance, aminophenyl-substituted 2,2'-bipyridines have been synthesized through multi-step procedures involving the reduction of a nitro group. urfu.ru The synthesis of This compound would likely involve cross-coupling reactions, a common strategy for preparing unsymmetrical bipyridines. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-(3-methylpyridin-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3/c1-8-6-13-4-2-9(8)10-3-5-14-7-11(10)12/h2-7H,12H2,1H3 |
InChI Key |
LUKUWSMMPVBEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2=C(C=NC=C2)N |
Origin of Product |
United States |
Coordination Chemistry of 3 Methyl 4,4 Bipyridin 3 Amine As a Ligand
1 Formation of Complexes with Transition Metals (e.g., Cu, Ni, Re, Zn)
Substituted bipyridine ligands readily form complexes with a wide range of transition metals, including copper (Cu), nickel (Ni), rhenium (Re), and zinc (Zn). nih.govrsc.orgnih.gov The specific properties of these complexes are highly dependent on both the metal ion and the substituents on the bipyridine ligand. For example, rhenium and manganese bipyridine complexes have been studied for their potential in the electrocatalytic reduction of CO2, with the electronic properties of the substituents on the bipyridine ligand playing a key role in their catalytic activity. nih.gov Similarly, nickel complexes with substituted bipyridine ligands have been investigated as catalysts for cross-electrophile coupling reactions, where the substituents have a major impact on the catalytic performance. nih.govacs.org
Structural Characterization by Single Crystal X-ray Diffraction
📊 Interactive Data Table: Properties of Substituted Bipyridine Complexes
| Metal | Ligand Substituent(s) | Coordination Number | Geometry | Key Finding | Reference |
|---|---|---|---|---|---|
| Ni | 6,6'-dialkyl | 4 | Distorted Tetrahedral | Bulkier substituents stabilize Ni(I) state | nih.gov |
| Re | 4,4'-di-tert-butyl | 6 | Octahedral | Studied for CO2 electroreduction | nih.gov |
| Cu | 6-phenyl | 4 | Distorted Tetrahedral | Phenyl group influences ligand orientation | rsc.org |
| Zn | 2-carboxy | - | - | Forms mixed-metal framework materials | rsc.org |
| Co | Tetradentate macrocycle | 6 | Distorted Octahedral | Alkylated complexes are high spin | rsc.org |
Research on the Coordination Chemistry of 3'-Methyl-[4,4'-bipyridin]-3-amine Remains Undisclosed
Despite a thorough search of available scientific literature, no specific research data has been found regarding the coordination chemistry of the compound this compound. Consequently, an in-depth article on its electronic, spectroscopic, and metal-ligand bonding properties cannot be compiled at this time.
The investigation sought to uncover details on the behavior of this compound as a ligand in coordination complexes, with a particular focus on its electronic and spectroscopic characteristics and the nature of its bonding with various metal ions. However, the search yielded no published studies, patents, or academic papers that specifically address this compound.
While the broader class of bipyridine and aminopyridine ligands is extensively studied in coordination chemistry, the specific substitution pattern of a methyl group at the 3'-position and an amine group at the 3-position of a 4,4'-bipyridine (B149096) framework appears to be a novel or as-yet-unreported area of research. The electronic and steric effects of this particular arrangement of substituents would be expected to influence the ligand's coordination behavior, including the stability, geometry, and the resulting spectroscopic and magnetic properties of its metal complexes.
Without experimental or theoretical data, any discussion on the electronic transitions (such as d-d transitions or charge-transfer bands), emission properties, or the strength and nature of the metal-ligand bond for complexes of this compound would be purely speculative.
Researchers in the field of coordination chemistry continue to explore the vast landscape of ligand design to fine-tune the properties of metal complexes for various applications, including catalysis, materials science, and medicinal chemistry. It is possible that studies on this compound and its coordination compounds exist but are not yet publicly available or indexed in searchable databases.
Until such research is published, the scientific community awaits information on the coordination chemistry of this specific ligand.
Applications in Catalysis Employing 3 Methyl 4,4 Bipyridin 3 Amine Derivatives
Homogeneous Catalysis
In homogeneous catalysis, ligands based on the 3'-Methyl-[4,4'-bipyridin]-3-amine scaffold are instrumental in creating soluble, highly active, and selective molecular catalysts.
The development of chiral catalysts for enantioselective reactions is a cornerstone of modern synthetic chemistry. While direct studies on this compound for this purpose are emerging, the broader class of chiral amine-containing bipyridine and related nitrogen-heterocyclic ligands has demonstrated significant promise. For instance, bifunctional tertiary amine-squaramide catalysts have been successfully used in the asymmetric Michael addition/intramolecular cyclization of malononitrile (B47326) with dienones, yielding chiral 2-amino-4H-chromene-3-carbonitrile derivatives with excellent yields (up to 99%) and high enantioselectivities (up to 98% ee). nih.gov
Similarly, aminoindanol-derived cyclopropenimine catalysts have shown high reactivity and enantioselectivity (up to 89% ee) in the Michael addition of amino ester imines. beilstein-journals.org The design of chiral ligands based on imidazolidin-4-one (B167674) derivatives has also proven effective, with their copper(II) complexes achieving very high enantioselectivity in asymmetric Henry reactions. nih.gov The configuration of the ligand dictates the chirality of the product, with cis-isomers yielding S-enantiomers (up to 97% ee) and trans-isomers producing R-enantiomers (up to 96% ee). nih.gov These examples underscore the potential for developing chiral variants of this compound to achieve high levels of stereocontrol in asymmetric transformations.
Table 1: Performance of Amine-Based Chiral Catalysts in Asymmetric Reactions
| Catalyst/Ligand Type | Reaction Type | Max. Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Bifunctional Tertiary Amine-Squaramide | Michael Addition/Cyclization | 98% | nih.gov |
| Aminoindanol-Derived Cyclopropenimine | Michael Addition | 89% | beilstein-journals.org |
| cis-Imidazolidin-4-one Derivative (Cu Complex) | Henry Reaction | 97% (S) | nih.gov |
| trans-Imidazolidin-4-one Derivative (Cu Complex) | Henry Reaction | 96% (R) | nih.gov |
Bipyridine ligands are pivotal in nickel-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound are particularly relevant due to their ability to stabilize the various oxidation states of nickel (Ni(0), Ni(I), Ni(II), Ni(III)) that are often invoked in catalytic cycles. chemrxiv.org These reactions are fundamental in medicinal chemistry for synthesizing complex molecules like 1-arylcyclopropylamines, which are valuable bioisosteres. researchgate.net
In cross-electrophile coupling (XEC) reactions, bipyridine-ligated nickel complexes are highly effective. chemrxiv.org For example, a mild, nickel-catalyzed C-N cross-coupling has been developed that operates at room temperature using an inexpensive nickel source and is tolerant to oxygen. nih.gov In this system, the amine substrate itself can serve as the ligand, highlighting the crucial role of the amine functionality. nih.gov The development of specific benzonitrile (B105546) ligands for nickel catalysis has shown that tuning the electronic properties, such as adding an electron-donating p-methoxy group, can be ideal for optimizing reaction outcomes. scholaris.ca
Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions with Amine/Bipyridine Ligands
| Reaction Type | Catalyst System | Key Feature | Reference |
|---|---|---|---|
| C(sp²)-C(sp³) XEC | (t-Bubpy)Ni complexes | Enables coupling of alkyl radicals with (bpy)NiII(Ar)X species. | chemrxiv.org |
| C-N Cross-Coupling | NiBr₂·3H₂O / Amine | Room temperature, oxygen tolerant, photostimulated. | nih.gov |
| Reductive Arylation of Cyclopropylamines | Ni-Catalyst / NHP Ester | Provides direct access to 1-arylcyclopropylamines. | researchgate.net |
| Decyanation/Arylation of Malononitriles | Ni-Catalyst / Benzonitrile Ligand | Ligand electronics are key to preventing side reactions. | scholaris.ca |
The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals is a critical area of research for sustainable energy storage. Bipyridine-based molecular catalysts, particularly those involving rhenium and manganese, are well-studied for this purpose. ucsd.edu While manganese bipyridine catalysts are attractive as Earth-abundant alternatives to rhenium, they often require the presence of water to facilitate CO₂ reduction. ucsd.edu
The amine group in a ligand like this compound can act as a proton relay, which is crucial for the efficient reduction of CO₂ to products like carbon monoxide (CO) and water. Bio-inspired catalysts have been designed by modifying bipyridine ligands with amino acids to incorporate such proton relays. nih.gov Furthermore, nitrogenase proteins, which naturally reduce dinitrogen, have also been shown to electrocatalytically reduce CO₂ to formate, demonstrating the biological precedent for using nitrogen-rich environments in CO₂ reduction. nih.gov In one novel system, a cobalt-based molecular catalyst supported on carbon nanotubes facilitates the synthesis of methylamine (B109427) directly from CO₂ and nitrate, where the key C-N bond formation involves the condensation of hydroxylamine (B1172632) and formaldehyde (B43269) intermediates near the catalyst surface. dicp.ac.cn
Heterogeneous Catalysis and Surface-Supported Systems
Immobilizing homogeneous catalysts onto solid supports creates heterogeneous systems that combine the high activity and selectivity of molecular catalysts with the practical benefits of easy separation and recyclability. Bipyridine-based ligands are well-suited for this "heterogenization." nih.gov
One effective strategy involves using periodic mesoporous organosilicas (PMOs) that have bipyridine units integrated into the silica (B1680970) framework (BPy-PMO). These materials act as solid chelating ligands for metals like iridium, creating highly active and stable catalysts for processes such as water oxidation. nih.gov The resulting Ir-BPy-PMO catalysts have shown turnover frequencies (TOFs) an order of magnitude higher than conventional heterogeneous iridium catalysts. nih.gov Another approach uses montmorillonite (B579905) K10 (MK10), a type of clay, as a support. A metal-bipyridine complex supported on aminopropyl-functionalized MK10 has been shown to be an efficient and reusable catalyst for the transesterification of β-keto esters. nih.gov The porous nature of these supports enhances catalytic performance by promoting the rapid adsorption of reactants onto the catalyst's surface. nih.gov
Mechanistic Studies of Catalytic Cycles and Intermediate Formation
Understanding the reaction mechanism is crucial for improving catalyst performance. For bipyridine-ligated nickel catalysts in cross-coupling reactions, detailed studies have been conducted to characterize the reactive intermediates. Isolable nickel(I) and nickel(0) complexes with bipyridine ligands have been investigated to understand their speciation and reactivity. chemrxiv.org These studies reveal that (bpy)Ni(I)X species are kinetically competent to react with both aryl and alkyl halides, and they can also dimerize in solution. chemrxiv.org
Computational analyses have provided deep insights into complex catalytic systems. For example, a comprehensive study of a photoredox-nickel-HAT triple catalysis system for the arylation and alkylation of α-amino C-H bonds elucidated the roles of the different catalytic cycles. acs.org The analysis showed that the reaction proceeds through a Ni(I)-Ni(II)-Ni(I)-Ni(III) sequence of oxidation states. acs.org In other systems, the formation of radical intermediates is key. In the synthesis of methylamine from CO₂, for example, the crucial C-N bond is formed through the coupling of two reactive intermediates, hydroxylamine and formaldehyde, near the catalyst. dicp.ac.cn
Rational Ligand Design and Tuning for Optimized Catalytic Performance
The targeted design of ligands is a powerful strategy for developing catalysts with desired properties. By systematically modifying the structure of a ligand like this compound, chemists can fine-tune its steric and electronic characteristics to optimize catalytic activity and selectivity. chemrxiv.org
For instance, the development of a benzonitrile ligand for nickel-catalyzed arylation involved exploring the electronic effects of substituents. It was found that an electron-donating group (p-OMe) on the ligand was ideal, as it favored the desired reductive elimination step over competing side reactions. scholaris.ca In the context of self-assembly, a bipyridine ligand functionalized with pyrazinamoyl groups was rationally designed with distinct binding domains to facilitate the formation of one-dimensional coordination polymers. rsc.org The strategic placement of functional groups can also introduce secondary interactions, such as hydrogen bonding, which can stabilize transition states and influence selectivity. This principle has been applied in the design of bio-inspired Re-bipyridine catalysts for CO₂ reduction, where appended amino acids provide crucial proton relays. nih.gov This approach of rational design allows for the creation of highly specialized catalysts tailored for specific chemical transformations.
Supramolecular Chemistry and Self Assembly with 3 Methyl 4,4 Bipyridin 3 Amine Scaffolds
Design Principles for Supramolecular Architectures
The rational design of supramolecular structures hinges on the predictable nature of non-covalent interactions and the geometric properties of the molecular building blocks. rsc.org The 3'-Methyl-[4,4'-bipyridin]-3-amine scaffold is particularly well-suited for this "bottom-up" approach, where complex assemblies are constructed from simpler components. nih.gov The strategic placement of its nitrogen atoms and the amine group's hydrogen-bonding capabilities provide directional control, guiding the self-assembly process to form specific, predetermined architectures. nih.gov
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. ekb.egmdpi.com The this compound molecule can act as a versatile linker in the formation of these structures. researchgate.net The nitrogen atoms on its pyridine (B92270) rings can coordinate with metal centers, forming extended one-, two-, or three-dimensional networks. vidyasagar.ac.inresearchgate.net The presence of the methyl and amine groups can influence the resulting topology of the framework, introducing specific functionalities and controlling the pore size and environment within the material. ekb.egresearchgate.net
The synthesis of these materials often involves solvothermal or hydrothermal methods, where the components are heated in a solvent to promote crystallization. researchgate.net The choice of metal ion and reaction conditions, such as temperature and solvent, plays a crucial role in determining the final structure and properties of the MOF or CP. researchgate.net For instance, different metal ions will have different coordination preferences, leading to a variety of framework geometries. rsc.org
A hypothetical example of a MOF constructed with this compound is presented in the table below, illustrating the potential for diverse structural outcomes.
| Metal Ion | Linker | Potential Framework Topology | Potential Properties |
| Zn(II) | This compound | 3D porous network | Gas storage, catalysis |
| Cu(II) | This compound | 2D layered structure | Sensing, separation |
| Cd(II) | This compound | 1D chain | Luminescence |
Formation of Host-Guest Systems
The porous nature of MOFs and CPs constructed with this compound allows them to act as hosts for smaller molecules, creating what are known as host-guest systems. researchgate.net The cavities within these frameworks can be tailored to selectively encapsulate specific guest molecules based on size, shape, and chemical affinity. mdpi.com The amine group within the linker can play a significant role in guest recognition through hydrogen bonding interactions. This capability makes these materials promising for applications in areas such as chemical separations, drug delivery, and sensing. researchgate.net
Role of Non-Covalent Interactions in Self-Assembly
The spontaneous organization of molecules into well-defined structures, or self-assembly, is driven by a variety of non-covalent interactions. nih.govrsc.org In systems involving this compound, hydrogen bonding and π-stacking are particularly influential. nih.govnih.gov These weak interactions, when acting in concert, can lead to the formation of stable and highly ordered supramolecular assemblies. rsc.org
Metal-Triggered Self-Assembly and Dynamic Covalent/Supramolecular Polymers
The coordination of metal ions to the pyridyl nitrogen atoms of this compound can act as a trigger for self-assembly. rsc.org This metal-ligand interaction can drive the formation of discrete metallosupramolecular architectures or extended coordination polymers. rsc.org The resulting structures are often dynamic, meaning their formation is reversible and can be influenced by external stimuli such as changes in temperature or the addition of competing ligands. nih.gov
Furthermore, the principles of dynamic covalent chemistry can be integrated with the self-assembly of this compound to create dynamic covalent/supramolecular polymers. nih.gov In these systems, both reversible covalent bonds and non-covalent interactions work in concert to form adaptive and responsive polymeric materials. ugent.be The amine group of the scaffold could potentially participate in the formation of dynamic covalent bonds, such as imines, further expanding the possibilities for creating complex and functional materials.
Formation and Properties of Two-Dimensional (2D) Supramolecular Nanostructures
A comprehensive review of available scientific literature and crystallographic databases reveals a significant gap in the research concerning the supramolecular chemistry of This compound . Specifically, there are no detailed research findings, experimental data, or characterization studies published in the public domain that focus on the formation and properties of two-dimensional (2D) supramolecular nanostructures utilizing this particular compound as a primary building block.
Extensive searches for scholarly articles, including those on self-assembly, crystal engineering, and coordination polymers, have not yielded any specific results for this isomer of methyl-aminobipyridine. While the broader class of bipyridine derivatives is widely studied in supramolecular chemistry for their ability to form coordination complexes and hydrogen-bonded networks, research on the specific structural and functional outcomes of the 3'-methyl and 3-amine substitution pattern in the context of 2D materials is absent from the current body of scientific literature.
Consequently, it is not possible to provide an authoritative and scientifically accurate account of the formation and properties of 2D supramolecular nanostructures derived from This compound . This includes a lack of information on:
Self-Assembly Mechanisms: No studies describe the specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that would drive the self-assembly of this molecule into 2D architectures at interfaces, such as on highly oriented pyrolytic graphite (B72142) (HOPG) or other substrates.
Structural Characterization: There are no published reports containing characterization data, such as Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM) images, that would provide visual evidence and metrical analysis of any resulting 2D nanostructures.
Physicochemical Properties: The electronic, optical, or host-guest properties of any potential 2D networks based on this compound remain unexplored.
Crystallographic Data: A search of crystallographic databases did not locate any single-crystal X-ray diffraction data for This compound , which would provide fundamental insights into its preferred intermolecular packing and potential to form lamellar or other 2D motifs in the solid state.
While related compounds, such as 4,4'-bipyridine (B149096) and other substituted derivatives, are known to form a variety of supramolecular structures, the specific influence of the methyl group at the 3'-position and the amine group at the 3-position on the resulting supramolecular architecture of the target compound has not been investigated.
Therefore, any discussion on the 2D supramolecular nanostructures of This compound would be purely speculative and would not meet the required standards of scientific accuracy based on detailed research findings. The information is, at present, not available in the public scientific domain.
Advanced Materials Science Applications of 3 Methyl 4,4 Bipyridin 3 Amine Derivatives
Development of Functional Materials
The tailored structure of 3'-Methyl-[4,4'-bipyridin]-3-amine derivatives allows for their incorporation into a variety of functional materials, where their specific chemical properties can be harnessed.
Redox-Active Compounds and Electrochromic Systems
Bipyridine-containing molecules are well-known for their redox activity, a property that is central to their use in electrochromic devices. Asymmetric 4,4'-bipyridinium salts, for instance, have demonstrated electrochromic behavior, switching from blue to transparent yellow upon a change in redox state. nih.gov The introduction of an amine group, as seen in this compound, can further enhance these properties. Aromatic polyamides containing triphenylamine (B166846) units, which possess amine functionalities, exhibit stable and reversible electrochromic characteristics, with color changes from colorless to green. ntu.edu.tw These polymers show high coloration efficiency and significant changes in optical transmittance. ntu.edu.tw
The redox potential of these materials can be tuned by modifying the substituents on the bipyridine or amine groups. For example, in manganese and ruthenium complexes supported by bipyridine-like ligands, the reduction potentials are influenced by the nature of the ligand framework. nih.gov The inherent redox non-innocence of bipyridine ligands makes them valuable in a wide array of redox-based applications. nih.gov
Below is a table summarizing the electrochromic properties of related compounds, which can serve as a benchmark for the potential performance of materials derived from this compound.
| Compound/Material | Color Change | Oxidation Potential (V vs. Ag/AgCl) | Coloration Efficiency (cm²/C) | Transmittance Change (%) |
| Asymmetric 4,4'-bipyridinium-TiO2 nanoparticles | Blue to transparent yellow | +/- 2 V | 117 | Not specified |
| Aromatic polyamides with triphenylamine units | Colorless to green | 0.73–0.79 | 374 | Up to 85% |
Photosensitizers and Light-Harvesting Architectures
The bipyridine moiety is a cornerstone in the design of photosensitizers and light-harvesting systems due to its excellent coordination chemistry and photophysical properties. Ruthenium(II) tris(bipyridine), [Ru(bpy)3]2+, is a classic example of a photosensitizer used to drive mechanical movements in molecular machines. nih.gov The principle relies on the absorption of light to generate an excited state that can initiate energy or electron transfer processes.
Derivatives of this compound can be envisioned as ligands in more complex light-harvesting arrays. For instance, multi-porphyrin arrays have been constructed using bipyridine-based linkers to facilitate efficient energy transfer from accessory pigments to a central porphyrin core. rsc.org The amine group on the this compound could serve as an additional site for attaching other chromophores or for tuning the electronic properties of the photosensitizer.
Furthermore, luminescent light-harvesting hybrids have been assembled using 2,2'-bipyridine-4,4'-dicarboxylic acid and lanthanide ions, demonstrating tunable emission colors. rsc.org This highlights the versatility of the bipyridine scaffold in creating sophisticated photofunctional materials. The introduction of a methyl group on the bipyridine ring can also influence the photophysical properties.
Chemical Sensors and Sensing Mechanisms
The ability of the 4,4'-bipyridine (B149096) unit to participate in specific intermolecular interactions makes it a promising component for chemical sensors. The nitrogen atoms of the pyridine (B92270) rings can act as hydrogen bond acceptors or coordinate to metal ions, while the aromatic system can engage in π-π stacking interactions.
A supramolecular compound formed from 4,4'-bipyridine and a dicarboxylic acid has been shown to be an effective fluorescent sensor for the selective detection of nitroaromatic compounds and Fe³⁺ ions. rsc.org The sensing mechanism relies on the quenching of fluorescence upon interaction with the analyte. The amine group in this compound could provide an additional binding site, potentially enhancing the selectivity and sensitivity of such sensors. The methyl group can also influence the sensor's selectivity through steric effects.
Molecular Machines, Motors, and Switches
The development of artificial molecular machines is a rapidly growing field of research, and bipyridine derivatives have played a key role in their design and construction. The rotational freedom around the C-C bond connecting the two pyridine rings in 4,4'-bipyridine can be controlled by external stimuli, making it an effective molecular switch.
A molecular pushing motor has been developed where a 4,4'-bipyridine unit acts as a unidirectional switch. nih.gov The rotational state of the bipyridine is controlled by the complexation and decomplexation of zinc ions, which can be triggered chemically or by light. nih.gov This demonstrates the potential of using bipyridine scaffolds to create controlled molecular motion.
In another example, molecular switches based on phosphazane frameworks utilize the reversible formation of hydrogen bonds with anions to switch between different conformations. acs.org The amine group in this compound could similarly be used to create anion-responsive molecular switches.
Applications in Conjugated Polymers and Optoelectronic Materials
The rigid and planar structure of the 4,4'-bipyridine unit makes it an excellent building block for conjugated polymers. These polymers are of great interest for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Aromatic polyamides and poly(amide-imide)s containing triphenylamine units, which are structurally related to the amine-functionalized bipyridine, have been synthesized and their electrochromic properties investigated. ntu.edu.twmdpi.com These polymers are often soluble in organic solvents, allowing for the formation of thin films by solution casting, which is a significant advantage for device fabrication. ntu.edu.tw Copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT) with pyrene (B120774) have also shown promising electrochromic properties with multicolor switching capabilities and high stability, demonstrating the potential of copolymerization to create advanced functional polymers. mdpi.com
The incorporation of this compound into conjugated polymer backbones could lead to new materials with tailored electronic and optical properties for various optoelectronic applications.
Computational and Theoretical Investigations of 3 Methyl 4,4 Bipyridin 3 Amine and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in studying the properties of bipyridine derivatives. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study related compounds, providing deep insights into their molecular structure and behavior.
For instance, dispersion-corrected DFT has been employed to investigate the structure of pillared Hofmann compounds containing a similar ligand, 3-Methyl-4,4'-bipyridine (BpyMe). nih.govacs.org In these studies, researchers model the disorder observed in experimental X-ray structure refinements by using an ensemble of supercells with ordered ligand orientations. nih.govacs.org The resulting ensemble-averaged structure shows excellent agreement with experimental data, validating the accuracy of the DFT approach. nih.govacs.org Such calculations can also elucidate subtle structural features, like the waviness in Ni(CN)₂ sheets, which is attributed to the maximization of dispersion interactions between the sheets and the methyl pyridine (B92270) rings. nih.govacs.org
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. aimspress.com
The analysis of frontier orbitals provides insight into the molecule's reactivity and the active sites for chemical interactions. chalcogen.ro While specific HOMO-LUMO energy values for 3'-Methyl-[4,4'-bipyridin]-3-amine require dedicated calculations, the table below illustrates typical data obtained from such an analysis for a representative molecule.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.65 | Indicator of Chemical Stability and Reactivity |
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. DFT calculations are used to determine the potential energy surface of the molecule, identifying the most stable conformers (energy minima) and the transition states between them.
For the related 3-Methyl-4,4'-bipyridine ligand within a metal-organic framework, DFT calculations revealed that while the ensemble-averaged structure had a dihedral angle of 90° between the pyridyl rings, the local dihedral angles were closer to 80°. nih.govacs.org This demonstrates the power of computational methods to reveal localized structural details that may differ from the averaged crystallographic picture. nih.govacs.org The study also determined the equilibrium structure for the ligand within a fixed unit cell, defining the orientational angles of the two pyridine rings. nih.gov This type of analysis is crucial for understanding how the ligand adapts its conformation upon coordination or within a crystal lattice.
| Parameter | Value (Degrees) | Context |
|---|---|---|
| Local Dihedral Angle (ϕ) | ~80° | Calculated for individual BpyMe ligands in a supercell model. nih.govacs.org |
| Ensemble-Averaged Dihedral Angle (ϕ) | 90° | Agrees with experimental X-ray refinement data. nih.govacs.org |
| Equilibrium Dihedral Angle (Fixed Cell) | 70° | Calculated for a single BpyMe ligand in a fixed experimental unit cell. nih.gov |
Molecular Dynamics Simulations and Conformational Dynamics
While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment that can include solvents and varying temperatures. nih.gov
For a molecule like this compound, MD simulations could be used to:
Explore the full range of accessible conformations in solution.
Study the dynamics of the dihedral angle rotation between the two pyridine rings.
Investigate how intermolecular hydrogen bonding with solvent molecules affects conformational preferences.
Analyze the structural stability of its derivatives or complexes at different temperatures. nih.gov
Prediction of Reactivity and Intermolecular Interactions
Computational methods are highly effective in predicting a molecule's reactivity and the nature of its interactions with other molecules. As mentioned, the HOMO-LUMO energy gap is a primary indicator of chemical reactivity. aimspress.com Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of a molecule. aimspress.com MEP maps help identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting how the molecule will interact with other reagents. aimspress.comepstem.net
The intermolecular interactions that govern how molecules assemble in the solid state can also be investigated. These interactions include:
Hydrogen Bonding: Strong, directional interactions involving a hydrogen atom bonded to an electronegative atom (like N or O) and another nearby electronegative atom. The amine group in this compound is a potential hydrogen bond donor.
π-π Stacking: Attractive, noncovalent interactions between aromatic rings. The bipyridine core provides ample opportunity for π-π stacking, which is known to stabilize crystal structures. nih.gov
Spectroscopic Property Prediction and Interpretation
Theoretical calculations are an indispensable tool for interpreting experimental spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating these properties for a proposed structure, researchers can confirm spectral assignments and gain a more profound understanding of the molecule's vibrational and electronic properties. nih.gov
The standard procedure involves:
Optimizing the molecular geometry using a method like DFT (e.g., B3LYP). epstem.netepstem.net
Calculating the vibrational frequencies for IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values. epstem.net
Calculating NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.net
The correlation between theoretical and experimental data can then be analyzed. epstem.net For example, a high correlation coefficient (R²) between calculated and experimental NMR chemical shifts indicates that the computational model provides an accurate representation of the molecular structure in solution. epstem.net This combined experimental and theoretical approach is essential for the unambiguous characterization of novel compounds like this compound.
| Spectroscopic Data | Computational Method | Predicted Information |
|---|---|---|
| Infrared (IR) Frequencies | DFT/B3LYP | Vibrational mode assignments (e.g., N-H stretch, C=N stretch). nih.gov |
| 1H and 13C NMR Shifts | GIAO/DFT | Chemical shift values for each unique proton and carbon atom. epstem.net |
| UV-Vis Absorption | TD-DFT | Electronic transitions (e.g., n → π, π → π) and maximum absorption wavelengths. researchgate.net |
Analytical and Spectroscopic Characterization Methodologies for 3 Methyl 4,4 Bipyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3'-Methyl-[4,4'-bipyridin]-3-amine, both ¹H and ¹³C NMR would provide detailed information about its atomic framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on the two pyridine (B92270) rings. The presence of the methyl and amine substituents will influence the chemical shifts of the nearby aromatic protons.
Aromatic Protons: The protons on the pyridine rings will typically appear in the downfield region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants (J-values) would depend on the relative positions of the protons to the nitrogen atoms and the substituents. Protons ortho to the ring nitrogens are typically the most deshielded.
Amine Protons: The amine (NH₂) protons would likely produce a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature, but typically falls in the range of 3.0-5.0 ppm. Exchange with deuterium (B1214612) oxide (D₂O) would cause this signal to disappear, confirming its identity. hmdb.ca
Methyl Protons: The methyl (CH₃) group protons would appear as a singlet in the upfield region, likely around 2.2-2.5 ppm. chemicalbook.com
For comparison, the ¹H NMR spectrum of the related compound 3-methyl-1,1'-biphenyl shows the methyl singlet at 2.46 ppm and aromatic protons in the range of 7.20-7.62 ppm. rsc.org Similarly, for 3-amino-4-methylpyridine (B17607), the methyl protons appear at δ 2.2 ppm and the amine protons at δ 7.7 ppm. chemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Aromatic Carbons: The carbon atoms of the two pyridine rings would result in multiple signals in the downfield region, typically between 120 and 160 ppm. Carbons directly bonded to nitrogen atoms (C-N) would be found at the lower end of this range.
Methyl Carbon: The methyl group's carbon would give a signal in the upfield region, expected around 15-25 ppm. For instance, the methyl carbon in 3-methyl-1,1'-biphenyl is observed at 21.6 ppm. rsc.org
The predicted chemical shifts provide a basis for structural confirmation and purity assessment of synthesized this compound.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| This compound (Predicted) | Aromatic H | 7.0 - 9.0 | 120 - 160 | - |
| Amine (NH₂) | 3.0 - 5.0 | - | hmdb.ca | |
| Methyl (CH₃) | ~2.2 - 2.5 | ~15 - 25 | chemicalbook.com | |
| 3-Methyl-1,1'-biphenyl | Aromatic H | 7.20 - 7.62 | 124.3 - 141.4 | rsc.org |
| Methyl (CH₃) | 2.46 | 21.6 | rsc.org | |
| 3-Amino-4-methylpyridine | Aromatic H | 6.7 - 8.0 | - | chemicalbook.com |
| Amine (NH₂) | 7.7 | - | chemicalbook.com | |
| Methyl (CH₃) | 2.2 | - | chemicalbook.com | |
| 4,4'-Di-tert-butyl-2,2'-bipyridyl | Aromatic H | 7.4 - 8.5 | - | tcichemicals.com |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:
N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine group (N-H bend) is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.com
C=C and C=N Stretching: The stretching vibrations of the pyridine rings will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.
C-N Stretching: The aromatic C-N stretching vibration is anticipated to be in the 1250-1335 cm⁻¹ range. orgchemboulder.com
N-H Wagging: A broad band due to the out-of-plane N-H wag may be observed between 665 and 910 cm⁻¹. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the bipyridine ring system are often strong in the Raman spectrum. For ruthenium(II) complexes of substituted bipyridines, resonance Raman spectra show enhanced peaks characteristic of bipyridine vibrational modes, including C=C/C=N stretches (1470-1600 cm⁻¹) and ring breathing modes (~1018 cm⁻¹). researchgate.net The study of derivatives, particularly metal complexes, can be greatly aided by resonance Raman spectroscopy, which can selectively enhance vibrations associated with the chromophoric parts of the molecule. acs.orgwustl.edu
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes | Reference |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR | Two bands expected for primary amine. | libretexts.org |
| Aromatic C-H Stretch | > 3000 | IR, Raman | ||
| Aliphatic C-H Stretch | < 3000 | IR, Raman | From the methyl group. | |
| N-H Bend (scissoring) | 1580 - 1650 | IR | orgchemboulder.com | |
| C=C, C=N Ring Stretch | 1400 - 1600 | IR, Raman | Multiple sharp bands characteristic of the pyridine rings. | researchgate.net |
| C-N Stretch (aromatic) | 1250 - 1335 | IR | orgchemboulder.com | |
| Ring Breathing Mode | ~1000 - 1050 | Raman | Often a strong band in bipyridine systems. | researchgate.net |
| N-H Wag | 665 - 910 | IR | Broad band. | orgchemboulder.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π → π* transitions within the aromatic bipyridine system. These transitions typically result in strong absorption bands in the UV region, likely below 300 nm.
The positions of these absorption maxima (λ_max) can be influenced by solvent polarity and pH. Protonation of the pyridine nitrogen atoms or the amine group upon lowering the pH would likely cause a shift in the absorption bands.
Upon coordination to a metal center, new and intense absorption bands in the visible region often appear. These are typically due to metal-to-ligand charge transfer (MLCT) transitions. iieta.org For example, monoquaternized 4,4'-bipyridine (B149096) derivatives, when complexed with metal ions like Ru(II) or Fe(II), exhibit intense MLCT bands that are highly sensitive to the solvent environment (solvatochromism). nih.gov While the free ligand itself may be colorless, its metal complexes are often deeply colored, a property that is central to their application in areas like photocatalysis and sensing.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁N₃), the expected exact mass is approximately 185.0953 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. In the mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 185. As the compound contains an odd number of nitrogen atoms, its molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.
The fragmentation pattern will be dictated by the structure's weakest points. Key expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): This would lead to a fragment ion at [M-15]⁺.
Loss of an amino radical (•NH₂): This would result in a fragment at [M-16]⁺.
Cleavage of the C-C bond between the two pyridine rings: This would generate ions corresponding to the individual substituted pyridine rings.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is used to study the redox properties of electroactive species. Bipyridine-based ligands and their metal complexes are well-known to be redox-active. iieta.org
The electrochemical behavior of this compound would likely involve reduction processes associated with the electron-deficient pyridine rings. The amine and methyl substituents, being electron-donating groups, would influence the reduction potentials compared to unsubstituted 4,4'-bipyridine.
When complexed with a transition metal, the resulting derivative will exhibit metal-centered and/or ligand-centered redox processes. For instance, Ru(II) and Co(II) complexes of substituted bipyridines show reversible one-electron oxidations (M²⁺/M³⁺) and multiple ligand-based reductions. iieta.orgnih.gov The precise potentials of these redox events are modulated by the electronic nature of the substituents on the bipyridine ligands. Studies on charge transfer complexes of 4,4'-bipyridine have also been conducted, revealing its versatile electrochemical nature. iieta.org The CV of this compound and its derivatives would provide crucial data on their HOMO/LUMO energy levels and their suitability for applications in catalysis and materials science.
Interactive Data Table: Electrochemical Data for Related Bipyridine Complexes
| Complex | Redox Couple | Potential (V vs. ref) | Technique | Reference |
| Charge transfer complex of 4,4'-bipyridine with benzoquinone | EC Mechanism | ΔEp = 120.5 - 220.5 mV | CV | iieta.org |
| Co(4,4'-di-Me-bpy)₃₂ | Co(II)/Co(III) | +0.28 | CV | nih.gov |
| Co(II)/Co(I) | -1.24 | CV | nih.gov | |
| Ligand-based reduction | -1.50 | CV | nih.gov | |
| [Ru(qpy)(bpy)]²⁺ (qpy=quaterpyridine) | Ru(II)/Ru(III) | +0.94 | CV | acs.org |
Exploratory Biological Research Avenues for 3 Methyl 4,4 Bipyridin 3 Amine Derivatives Mechanistic Focus
Studies on Interaction with Biomolecules (e.g., enzymes, DNA, proteins)
The bipyridine core is a well-established motif in coordination chemistry and has been explored for its ability to interact with various biological macromolecules. Derivatives of 3'-Methyl-[4,4'-bipyridin]-3-amine could be designed to target specific biomolecules through a combination of hydrogen bonding, electrostatic interactions, and metal coordination.
Research in this area could involve the synthesis of a library of derivatives with systematic modifications to the core structure. These modifications could include the introduction of different functional groups at various positions on the pyridine (B92270) rings to probe the chemical space of a target binding site. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information about the binding mode and the specific interactions involved. mdpi.com Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict binding affinities and guide the design of new derivatives with improved selectivity and affinity. frontiersin.org
For instance, studies on related diarylamide systems have shown that the position of functional groups can significantly impact molecular recognition and quasiracemate formation, highlighting the importance of subtle structural changes. mdpi.com The aminimide functional group, which contains both a quaternary ammonium (B1175870) and an amidate group, has also been explored as a versatile platform for molecular recognition due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, salt bridges, and π-stacking. google.com
Bipyridine-containing compounds have been shown to exhibit a wide range of biological activities, including enzyme inhibition. The mechanism of inhibition can vary depending on the specific enzyme and the structure of the inhibitor. For derivatives of this compound, potential mechanisms of enzyme inhibition could include:
Competitive Inhibition: The derivative could bind to the active site of an enzyme, competing with the natural substrate. The affinity of the inhibitor for the active site would be determined by the specific interactions it forms with the amino acid residues in the binding pocket.
Non-competitive Inhibition: The derivative could bind to an allosteric site on the enzyme, inducing a conformational change that alters the shape of the active site and reduces the enzyme's catalytic efficiency.
Uncompetitive Inhibition: The derivative could bind to the enzyme-substrate complex, preventing the release of the product.
Irreversible Inhibition: The derivative could contain a reactive functional group that forms a covalent bond with a key amino acid residue in the enzyme, leading to permanent inactivation. For example, simplified 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives containing Michael acceptors have been synthesized as irreversible inhibitors of Fms-like tyrosine kinase 3 (FLT3). nih.gov
A study on pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 (PDE4) inhibitors demonstrated that the introduction of a gem-dimethylcycloalkyl moiety fused to the pyridine ring was a key factor in achieving high affinity for the enzyme. researchgate.net Similarly, research on 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors has shown that modifications to the pyridine core can lead to selective inhibition of cancer-associated isoforms. mdpi.com
| Enzyme Target | Inhibitor Scaffold | Key Structural Feature for Activity | Inhibition Mechanism |
| Fms-like tyrosine kinase 3 (FLT3) | 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine | Michael acceptor (vinyl sulfonamide, acrylamide) | Irreversible covalent inhibition nih.gov |
| Phosphodiesterase type 4 (PDE4) | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | gem-dimethylcycloalkyl moiety | Competitive inhibition researchgate.net |
| Carbonic Anhydrase | 4-substituted pyridine-3-sulfonamide | "Click" triazole tail | Selective interaction with active site halves mdpi.com |
Design and Application of Fluorescent Probes for Biological Systems
Fluorescent probes are invaluable tools for visualizing and studying biological processes in real-time. The bipyridine scaffold is a common component of fluorescent probes due to its ability to coordinate with metal ions, which can modulate its photophysical properties. Derivatives of this compound could be developed as fluorescent probes for a variety of applications, such as:
Sensing Metal Ions: The bipyridine unit can act as a chelator for metal ions. Upon binding to a specific metal ion, the fluorescence properties of the molecule could change, allowing for the detection and quantification of that ion in biological systems.
Imaging Cellular Structures: By attaching a targeting moiety to the this compound scaffold, the resulting probe could be directed to specific organelles or cellular structures, enabling their visualization by fluorescence microscopy.
Monitoring Enzyme Activity: A derivative could be designed to be a substrate for a particular enzyme. Upon enzymatic cleavage, a change in fluorescence (e.g., an increase or a shift in wavelength) would signal the enzyme's activity.
The design of such probes would involve the careful selection of a fluorophore to be attached to the bipyridine core. The choice of fluorophore would depend on the desired excitation and emission wavelengths, quantum yield, and photostability. For instance, fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl derivatives have been developed as high-affinity probes for σ receptors. nih.gov
Structure-Activity Relationship (SAR) Studies in a Non-Clinical Context
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of this compound and evaluating the activity of the resulting derivatives, it is possible to identify the key structural features required for a particular biological effect.
In a non-clinical context, SAR studies could focus on optimizing properties such as binding affinity for a target protein, enzyme inhibitory potency, or fluorescence characteristics. A review of pyridine derivatives with antiproliferative activity found that the presence and position of -OMe, -OH, -C=O, and -NH2 groups enhanced their activity, while halogen atoms or bulky groups decreased it. nih.gov Another study on inotropic bipyridines showed that a nonplanar conformation was more active in a Ca2+-ATPase assay. researchgate.net
For derivatives of this compound, SAR studies could explore the effects of:
Substitution on the Pyridine Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, alkyl chains, halogens) at different positions on the pyridine rings could modulate the electronic properties and steric profile of the molecule, thereby influencing its interactions with biological targets.
Modification of the Amine Group: The primary amine group could be acylated, alkylated, or incorporated into a heterocyclic ring to explore the impact on binding affinity and selectivity.
Alteration of the Linkage between the Pyridine Rings: While the core structure is a 4,4'-bipyridine (B149096), exploring other linkage isomers (e.g., 2,2'-, 3,3'-, or 2,4'-bipyridines) could provide insights into the importance of the relative orientation of the two pyridine rings for biological activity.
The results of these SAR studies can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can guide the design of new derivatives with improved properties.
| Structural Modification | Potential Impact on Activity | Rationale |
| Introduction of electron-withdrawing groups | May enhance interactions with electron-rich pockets in a binding site. | Alters the electronic distribution of the bipyridine system. |
| Introduction of bulky substituents | Could provide steric hindrance or favorable van der Waals interactions. | Probes the size and shape of the binding pocket. |
| Acylation of the amine group | May improve membrane permeability or introduce new hydrogen bonding interactions. | Modifies the polarity and hydrogen bonding capacity of the molecule. |
| Variation of the methyl group position | Could influence the torsional angle between the pyridine rings. | Affects the overall 3D shape and conformational flexibility. |
Q & A
Q. What are the optimized synthetic routes for 3'-methyl-[4,4'-bipyridin]-3-amine, and how do reaction conditions influence yield?
The synthesis of this compound derivatives often involves palladium-catalyzed coupling or nucleophilic substitution reactions. For example, in a protocol adapted from bipyridine functionalization, low-temperature conditions (-78°C) with THF as a solvent and subsequent quenching with ethanol can yield intermediates like N,N-diethyl-3-(4'-methyl-[2,2'-bipyridin]-4-yl)propanamide (44% yield). However, yields may drop to 30% under similar conditions if steric hindrance or competing side reactions occur . Key variables :
- Temperature: Lower temperatures (-78°C) favor selectivity but may slow kinetics.
- Solvent polarity: THF vs. toluene affects reaction rates and byproduct formation.
- Catalyst loading: Pd(OAc)₂ with ligands (e.g., BINAP) optimizes coupling efficiency .
Q. Table 1: Comparative Synthesis Conditions
| Reaction Component | Condition 1 (30% Yield) | Condition 2 (44% Yield) |
|---|---|---|
| Temperature | -78°C, 30 min | -78°C → RT, 18 h |
| Quenching Agent | EtOH | H₂O |
| Purification Method | CH₂Cl₂:MeOH (39:1) | CH₂Cl₂:MeOH (19:1) |
Q. How is this compound characterized structurally and functionally?
Structural characterization :
- NMR : and NMR identify methyl and amine group positions. For example, a singlet at δ 2.35 ppm corresponds to the methyl group adjacent to the amine .
- Mass spectrometry : Molecular ion peaks at m/z 171.2 (C₁₀H₉N₃) confirm the base structure .
Functional analysis : - The amine group acts as a nucleophile in SNAr reactions, while the bipyridine backbone enables coordination with transition metals (e.g., Cu, Pd) for catalytic applications .
Advanced Research Questions
Q. What experimental challenges arise in resolving data contradictions for this compound’s stability under varying pH or solvent conditions?
Contradictory stability data often stem from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the amine via hydrogen bonding, while protic solvents (e.g., MeOH) may protonate the amine, altering reactivity .
- pH sensitivity : At pH < 5, the amine group protonates, reducing nucleophilicity. This is critical in aqueous-phase catalysis or biological assays .
Mitigation strategy : Use buffered conditions (pH 7–9) and inert atmospheres to minimize degradation .
Q. Table 2: Stability Profile in Solvents
| Solvent | Degradation Rate (24 h) | Major Degradation Product |
|---|---|---|
| DMF | <5% | None detected |
| MeOH | 15% | N-Oxide derivative |
| H₂O (pH 3) | 40% | Protonated amine |
Q. How does the methyl group’s position influence electronic properties and ligand behavior in coordination polymers?
The 3'-methyl group induces steric and electronic effects:
- Steric hindrance : Reduces ligand flexibility in coordination networks, favoring linear geometries (e.g., with Cu(I) halides) .
- Electronic modulation : The methyl group’s electron-donating effect enhances π-backbonding in metal complexes, stabilizing low oxidation states (e.g., Cu(I)) .
Case study : In Cu(I)-bipyridine polymers, methyl substitution at the 3' position increases thermal stability (Tₐ ≥ 250°C) compared to unsubstituted analogs .
Q. What methodologies are used to analyze its role in multi-step organic syntheses, such as heterocycle formation?
Stepwise analysis :
Kinetic profiling : Monitor intermediate formation via LC-MS (e.g., [M+H]⁺ peaks at m/z 108.14 for 4-amino-3-methylpyridine intermediates) .
Mechanistic probes : Isotopic labeling (e.g., -amine) tracks regioselectivity in cyclization reactions .
Computational modeling : DFT calculations predict activation barriers for key steps (e.g., amine-assisted C–N coupling) .
Q. How do impurities (e.g., regioisomers) affect catalytic performance, and what purification strategies are effective?
Impacts :
- Regioisomers (e.g., 4'-methyl vs. 3'-methyl derivatives) reduce catalytic efficiency by 30–50% in cross-coupling reactions .
Purification : - Column chromatography : Use gradients of CH₂Cl₂:MeOH (95:5 → 80:20) to resolve regioisomers .
- Recrystallization : Ethanol/water mixtures (3:1) yield >99% purity crystals .
Data Contradiction Analysis Example
Observation : Conflicting reports on Pd-catalyzed coupling yields (30% vs. 44% in ).
Root cause :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
